CCT245737, also known as CCT245737 or SRA737, is a potent and selective small molecule inhibitor of Checkpoint kinase 1 (CHK1). [, , ] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway by regulating cell cycle checkpoints, particularly at the S and G2/M phases. [] CCT245737 is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the CHK1 active site. [] This binding inhibits CHK1 activity, disrupting the DDR and potentially leading to the death of cancer cells, especially those with inherent genomic instability or high replication stress. [, ] CCT245737 has demonstrated promising preclinical activity against various cancer cell lines and animal models, both as a single agent and in combination with other chemotherapeutic agents. [, , , ]
While the provided papers discuss the multi-parameter lead optimization process that led to the development of CCT245737, they do not provide a detailed description of the specific synthetic steps involved in its production. [] Further research into patent literature or other sources would be necessary to obtain detailed information on the synthesis of this compound.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7